molecular formula C6H6N4O B14801801 6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one

6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one

Cat. No.: B14801801
M. Wt: 150.14 g/mol
InChI Key: LLZXUSJOLRJVJF-UHFFFAOYSA-N
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Description

6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is notable for its biological activity and potential therapeutic applications. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and interaction with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyridine derivative with an imidazole precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.

    Biology: It has been investigated for its role as an enzyme inhibitor and its ability to modulate biological pathways.

    Medicine: The compound shows promise as a therapeutic agent for treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific arrangement of nitrogen atoms within the ring system, which contributes to its distinct reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic applications and chemical transformations .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2,5H,(H,8,9)(H2,7,10,11)

InChI Key

LLZXUSJOLRJVJF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=O)NC1=N)N=CN2

Origin of Product

United States

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